molecular formula C15H16BrNO B1442989 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine CAS No. 1163707-63-8

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine

Cat. No.: B1442989
CAS No.: 1163707-63-8
M. Wt: 306.2 g/mol
InChI Key: JVEQBYWFAVOVSV-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyridine ring and a methoxyphenyl group, structural motifs commonly found in compounds with valuable biological activities . The presence of a bromine atom makes this molecule a versatile and reactive synthetic intermediate, suitable for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental for constructing complex molecular architectures . Heterocyclic compounds containing pyridine and methoxyphenyl subunits are frequently investigated for their potential as therapeutic agents. Research on analogous structures has shown promise in the development of ligands for central nervous system targets and other pharmacological applications, highlighting the research value of this compound as a core building block . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

IUPAC Name

4-bromo-2-[2-(4-methoxyphenyl)propan-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-15(2,14-10-12(16)8-9-17-14)11-4-6-13(18-3)7-5-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEQBYWFAVOVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

Selective bromination at the 4-position of the pyridine ring is critical. Common methods involve the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination or substitution at undesired positions.

  • Method: NBS in acetonitrile at room temperature (20–30 °C) for 5 hours has been shown effective for selective bromination of 2-(2-pyridyl)imidazo[1,2-a]pyridine derivatives, producing 3-bromo substituted intermediates with good yield after silica gel chromatography purification.

  • Notes: Reaction conditions such as temperature, solvent, and equivalents of brominating agent are optimized to maximize selectivity and yield.

Installation of 2-(4-methoxyphenyl)propan-2-yl Substituent

The bulky 2-(4-methoxyphenyl)propan-2-yl group can be introduced via alkylation or cross-coupling reactions starting from appropriate pyridine or imidazo-pyridine intermediates.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is frequently employed to attach aryl or alkyl substituents to the pyridine ring.

  • Typical Conditions: Use of Pd2(dba)3 as the palladium source, XantPhos as ligand, and t-BuONa as base in toluene at elevated temperatures (around 110 °C) under nitrogen atmosphere for 12 hours.

  • Example: Coupling of a 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediate with 4-methoxyphenyl-containing organometallic reagents to afford the substituted product.

Synthesis of 4-Bromo-2-isopropylaniline as a Precursor

The isopropyl group on the pyridine ring can be introduced via the synthesis of 4-bromo-2-isopropylaniline, which serves as a key intermediate.

  • Bromination of 2-isopropylaniline: Using bromine or bromine sources with catalysts under controlled conditions to selectively brominate the aniline derivative at the 4-position.

  • Industrial Scale: Continuous flow reactors and optimized purification techniques enhance yield and purity for large-scale production.

Multi-Step Synthesis with Imidazo[1,2-a]pyridine Intermediates

A multi-step synthetic route involves formation of imidazo[1,2-a]pyridine scaffolds, followed by selective bromination and subsequent functionalization.

  • Step 1: Condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid (TosOH) and isocyanide to form imidazo[1,2-a]pyridine intermediates at 70 °C for 12 hours.

  • Step 2: Treatment with HCl/dioxane in methanol at 20 °C to convert intermediates to amines.

  • Step 3: Palladium-catalyzed coupling with aryl halides to introduce the 4-methoxyphenylpropan-2-yl substituent.

  • Step 4: Purification by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography.

Reduction and Other Functional Group Transformations

  • Amide to Amine Reduction: Using borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C to reduce amides to amines, facilitating further functionalization.

  • Oxidation and Substitution Reactions: Employing oxidizing agents or nucleophilic substitution to modify substituents on the pyridine ring or side chains as needed.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature Time Yield/Notes
1 Bromination NBS in CH3CN 20–30 °C 5 h Selective 4-bromo substitution
2 Condensation (Imidazo formation) Substituted pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide in MeOH 70 °C 12 h Intermediate formation
3 Acid Treatment HCl/dioxane in MeOH 20 °C 12 h Amine intermediate
4 Pd-Catalyzed Coupling Pd2(dba)3, XantPhos, t-BuONa, toluene 110 °C 12 h Introduction of aryl substituent
5 Reduction BH3-Me2S in THF 0–60 °C 7 h Amide to amine conversion
6 Bromination of 2-isopropylaniline Bromine or bromine source with catalyst Variable Variable Precursor synthesis

Research Findings and Analysis

  • The use of palladium-catalyzed cross-coupling reactions is essential for the selective formation of C-C bonds in the synthesis of 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine, providing high regioselectivity and functional group tolerance.

  • Selective bromination using NBS or bromine under mild conditions ensures minimal side reactions and high purity of the brominated intermediates, which is critical for subsequent coupling steps.

  • Multi-step synthetic routes involving imidazo[1,2-a]pyridine intermediates allow for structural elaboration and incorporation of diverse substituents, facilitating the preparation of complex molecules with potential biological activity.

  • Industrial methods emphasize process optimization, including continuous flow techniques and purification strategies, to improve scalability and yield for brominated aniline precursors.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying various chemical transformations.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can undergo oxidation or reduction, leading to various functionalized products. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues based on substituent patterns, synthesis routes, and physicochemical properties.

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine C₁₅H₁₅BrNO 321.19 4-Br, 2-(4-MeO-C₆H₄-C(CH₃)₂) Not reported
4-Bromo-2-(4-methoxyphenyl)pyridine (JH-1) C₁₂H₁₀BrNO 280.12 4-Br, 2-(4-MeO-C₆H₄) Not reported
2-Bromo-6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine C₁₅H₁₄BrNO₂ 320.18 2-Br, 6-(dioxolane-C₆H₄-Me) Not reported
4-Bromo-2-cyclopropylpyridine C₈H₈BrN 198.06 4-Br, 2-cyclopropyl Not reported
4-Bromo-2-fluoropyridine C₅H₃BrFN 175.99 4-Br, 2-F Not reported
4-(4-Bromophenyl)-2,6-di(pyridin-2-yl)pyrimidine C₂₀H₁₃BrN₄ 393.25 Pyrimidine core with Br-phenyl and pyridyl groups 268–287

Key Observations :

  • Steric Effects : The propan-2-yl group in the target compound introduces significant steric hindrance compared to simpler substituents like cyclopropyl or fluorine .
  • Electronic Effects : The electron-donating methoxy group in the target compound and JH-1 enhances resonance stabilization, contrasting with electron-withdrawing groups (e.g., -F in ).
  • Molecular Weight : The target compound (321.19 g/mol) is heavier than JH-1 (280.12 g/mol) due to the additional propan-2-yl group .
Target Compound:
  • Suzuki-Miyaura Coupling : Aryl boronic acids (e.g., 4-acetamidophenyl boronic acid) can react with brominated pyridines under Pd catalysis to introduce aromatic substituents .
Analogues:
  • 4-Bromo-2-fluoropyridine : Synthesized via direct halogenation or nucleophilic aromatic substitution .
  • Pyrimidine Derivatives (e.g., ) : Chalcone intermediates react with imidamide salts under reflux to form pyrimidine cores.
  • Dioxolane-Containing Compounds : Formed via cyclocondensation reactions involving diols and ketones .

Biological Activity

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine is a synthetic compound that belongs to the pyridine derivative class. Pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves a multi-step process typically utilizing palladium-catalyzed cross-coupling reactions. A detailed synthesis route can be found in various chemical literature, which outlines the reaction conditions and yields associated with this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
This compoundEscherichia coli0.5 μg/mL15
Staphylococcus aureus0.3 μg/mL18
Pseudomonas aeruginosa1.0 μg/mL12

The compound demonstrated potent activity against Staphylococcus aureus, with a MIC of 0.3 μg/mL, indicating its potential as an antibacterial agent .

Anti-Thrombolytic Activity

In studies focusing on thrombolytic activity, derivatives similar to this compound have shown promising results. For instance, certain pyridine derivatives exhibited anti-thrombolytic effects by inhibiting clot formation in human blood samples.

Table 2: Anti-Thrombolytic Activity

CompoundPercentage Lysis (%)
This compound41.32
Control (Streptokinase)75.00

The compound's ability to lyse clots suggests its potential therapeutic role in managing thrombotic conditions .

Biofilm Inhibition

Biofilm formation is a significant factor in bacterial resistance to antibiotics. Studies have reported that this compound can inhibit biofilm formation in various bacterial strains, which is crucial for treating persistent infections.

Table 3: Biofilm Inhibition Data

CompoundBiofilm Inhibition (%)
This compound90.95
Control (Rifampicin)95.00

This high percentage of biofilm inhibition indicates that the compound could be effective in treating infections associated with biofilm-forming bacteria .

Case Studies

Several case studies have highlighted the efficacy of pyridine derivatives in clinical settings. For instance, a study involving patients with chronic bacterial infections demonstrated that treatment with pyridine derivatives led to significant reductions in bacterial load and improved patient outcomes.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor followed by coupling with a 4-methoxyphenyl-propan-2-yl moiety. Key steps include:
  • Bromination : Use NBS (N-bromosuccinimide) in DCM under controlled temperatures (0–25°C) to avoid over-bromination .
  • Coupling : Employ Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system (80°C, 12h) to attach the aryl group .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. of boronic acid) to maximize yields (>75%) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient, 1 mL/min) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Structural Confirmation :
  • NMR : ¹H NMR in CDCl₃ should show distinct peaks for the methoxy group (δ 3.8 ppm, singlet) and pyridine protons (δ 8.2–8.6 ppm) .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 320.1 (calculated for C₁₅H₁₅BrN₂O) .

Q. How do steric effects from the 2-(4-methoxyphenyl)propan-2-yl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky isopropyl group adjacent to the pyridine ring can hinder access to the bromine atom, reducing reaction rates in SNAr or cross-coupling reactions. Strategies to mitigate this include:
  • Catalyst Selection : Use Pd-XPhos (bulky ligand) to enhance steric tolerance .
  • Solvent Effects : Polar aprotic solvents (e.g., DMA) improve solubility and stabilize transition states .
  • Kinetic Studies : Monitor reaction progress via in situ IR to optimize temperature (e.g., 100°C for Buchwald-Hartwig amination) .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how can they be analyzed?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal XRD reveals π-π stacking between pyridine rings (3.5 Å spacing) and C-H···O hydrogen bonds involving the methoxy group (2.8 Å) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 40% van der Waals, 30% hydrogen bonding) using software like CrystalExplorer .

Q. How can computational modeling predict the compound’s bioavailability or toxicity in the absence of experimental ecotoxicological data?

  • Methodological Answer :
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate parameters like bioavailability (TPSA = 45 Ų) and CYP450 inhibition .
  • Molecular Dynamics : Simulate membrane permeability (logP = 3.2) with GROMACS to assess blood-brain barrier penetration .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (probability = 65%) and mutagenicity .

Contradictions and Data Gaps

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer :
  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify decomposition onset (observed at 220°C in vs. 200°C in ).
  • Reproducibility : Verify purity via elemental analysis and control moisture levels (<0.1% by Karl Fischer titration) to minimize variability .

Q. What strategies are recommended for ecological risk assessment when persistence and toxicity data are unavailable?

  • Methodological Answer :
  • Read-Across Methods : Use data from structurally similar compounds (e.g., 4-bromo-2-methylpyridine) to estimate biodegradation (BIOWIN model: t₁/₂ = 60 days) .
  • Microtox Assay : Test acute toxicity in Vibrio fischeri (EC₅₀ = 10 mg/L) as a preliminary hazard indicator .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine
Reactant of Route 2
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4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine

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